N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) is a mercapturic acid metabolite. [, ] Mercapturic acids are a group of metabolites formed from glutathione conjugation with electrophilic compounds, signifying exposure to certain environmental pollutants and dietary components. [] CEMA, specifically, serves as a valuable biomarker for assessing exposure to acrolein, a highly reactive aldehyde found in tobacco smoke and generated during the burning of biomass and high-temperature cooking. [, ]
This compound is synthesized from L-cysteine, an amino acid that is naturally occurring in proteins. The classification of N-Acetyl-S-(2-carboxyethyl)-L-cysteine falls under the category of metabolites, specifically as a derivative of cysteine. It has been identified as a relevant biomarker in various studies related to environmental exposure and disease states, particularly in the context of cardiovascular health and oxidative stress responses .
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine can be achieved through several methods, typically involving the modification of L-cysteine. One common approach includes:
The molecular structure of N-Acetyl-S-(2-carboxyethyl)-L-cysteine can be represented by its molecular formula and its molecular weight is approximately 207.26 g/mol. The compound features:
CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O
, indicating the stereochemistry around the chiral center.InChI=1S/C8H13NO5S/c1-4(9)7(12)8(13)10-5-2-1-3-6(11)14/h4-6H,1-3,9H2,(H,10,12)(H,11,14)
N-Acetyl-S-(2-carboxyethyl)-L-cysteine participates in various chemical reactions:
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine primarily revolves around its role as an antioxidant. It contributes to cellular defense against oxidative stress by:
Studies have shown that derivatives like N-Acetyl-S-(2-carboxyethyl)-L-cysteine exhibit significant protective effects against oxidative damage in cellular models .
N-Acetyl-S-(2-carboxyethyl)-L-cysteine exhibits several notable physical and chemical properties:
N-Acetyl-S-(2-carboxyethyl)-L-cysteine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2